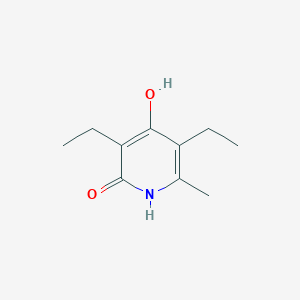

3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Descripción

Propiedades

Fórmula molecular |

C10H15NO2 |

|---|---|

Peso molecular |

181.23 g/mol |

Nombre IUPAC |

3,5-diethyl-4-hydroxy-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C10H15NO2/c1-4-7-6(3)11-10(13)8(5-2)9(7)12/h4-5H2,1-3H3,(H2,11,12,13) |

Clave InChI |

RWLJFSZNGHZFEZ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(NC(=O)C(=C1O)CC)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3,5-Dietil-4-hidroxi-6-metilpiridin-2(1H)-ona típicamente involucra reacciones orgánicas de varios pasos. Un método común es la condensación de acetoacetato de etilo con un aldehído apropiado, seguido de ciclización y modificaciones posteriores del grupo funcional. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos, temperaturas controladas y solventes específicos para optimizar el rendimiento y la pureza.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar procesos de lotes a gran escala o de flujo continuo. La elección del método depende de factores como el costo, la eficiencia y el impacto ambiental. Los catalizadores y solventes utilizados en entornos industriales a menudo se seleccionan por su capacidad para facilitar la síntesis de alto rendimiento al tiempo que se minimizan los residuos y el consumo de energía.

Análisis De Reacciones Químicas

Tipos de reacciones

3,5-Dietil-4-hidroxi-6-metilpiridin-2(1H)-ona puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Conversión a las cetonas o ácidos carboxílicos correspondientes.

Reducción: Formación de alcoholes o aminas.

Sustitución: Introducción de diferentes grupos funcionales en posiciones específicas del anillo de piridinona.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio u óxido de cromo en condiciones ácidas o básicas.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Agentes halogenantes, nucleófilos o electrófilos en condiciones controladas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.

Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.

Medicina: Explorado como un compuesto principal para el desarrollo de fármacos.

Industria: Utilizado en la producción de productos químicos especiales, agroquímicos y materiales.

Mecanismo De Acción

El mecanismo de acción de 3,5-Dietil-4-hidroxi-6-metilpiridin-2(1H)-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en los procesos biológicos. Los efectos del compuesto están mediados por vías que regulan las funciones celulares, como la transducción de señales, la expresión génica o la actividad metabólica.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Pyridinone derivatives exhibit significant variability in solubility, stability, and reactivity based on substituent groups. Below is a comparative analysis:

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The ethyl and methyl groups in the target compound enhance lipophilicity and steric bulk compared to fluorine or methoxy substituents in analogs .

- Complexity : Fused systems like 4-Methyl-5,11-dihydro-6H-dipyridodiazepin-6-one exhibit higher structural rigidity, likely influencing target selectivity in biological systems.

Spectroscopic Characterization

1H NMR data for pyridinone derivatives reveals distinct shifts based on substituents:

Key Insights :

- Ethyl groups produce characteristic triplet (CH₂CH₃) and quartet (CH₂) signals absent in analogs with aryl or methoxy substituents.

- The hydroxyl proton appears downfield (~12 ppm) in all compounds due to strong deshielding.

Actividad Biológica

3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a pyridinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features:

- Molecular Formula : C_11H_15NO_2

- Molecular Weight : Approximately 181.23 g/mol

- Functional Groups : Hydroxyl group at position 4, ethyl groups at positions 3 and 5, and a methyl group at position 6.

This unique arrangement of functional groups contributes to its biological activity, particularly its ability to engage in hydrogen bonding and nucleophilic reactions, which are crucial for its interaction with biological targets.

Antiviral Activity

Research indicates that 3,5-diethyl-4-hydroxy-6-methylpyridin-2(1H)-one exhibits significant antiviral properties, particularly as an inhibitor of HIV-1 reverse transcriptase. This mechanism is vital for the replication of the virus, making this compound a candidate for antiretroviral therapy .

Antioxidant Properties

The compound has demonstrated antioxidant activity, which can help mitigate oxidative stress-related diseases. Its hydroxyl group is likely responsible for its ability to scavenge free radicals.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects. The structural characteristics of this compound may enhance its ability to cross the blood-brain barrier, thus offering protective benefits against neurodegenerative diseases.

The biological activity of 3,5-diethyl-4-hydroxy-6-methylpyridin-2(1H)-one can be attributed to its interaction with various enzymes and receptors. For instance:

- Inhibition of HIV Reverse Transcriptase : The compound binds effectively to the enzyme, disrupting viral replication.

- Antioxidant Mechanism : It may reduce oxidative damage by neutralizing reactive oxygen species (ROS) through hydrogen donation from its hydroxyl group .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,5-diethyl-4-hydroxy-6-methylpyridin-2(1H)-one, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-6-methylpyridin-2(1H)-one | Hydroxyl group at position 4; methyl group at position 6 | Intermediate for synthesizing other derivatives |

| 3-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | Ethyl group at position 3; hydroxyl group at position 4 | Potentially different biological activity |

| 4-Hydroxyquinolin-2(1H)-one | Hydroxyl group at position 4; quinoline structure | Exhibits different pharmacological profiles |

The specific substitution pattern in 3,5-diethyl-4-hydroxy-6-methylpyridin-2(1H)-one enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Inhibition Studies : A study demonstrated that derivatives of pyridinones exhibit significant inhibitory effects on various enzymes. Specifically, 3,5-diethyl-4-hydroxy-6-methylpyridin-2(1H)-one showed promising results against HIV reverse transcriptase with a Ki value indicating high potency .

- Antioxidant Activity Assessment : In vitro assays revealed that the compound significantly reduced oxidative stress markers in cellular models exposed to oxidative agents.

- Neuroprotective Studies : Animal models treated with the compound exhibited reduced neurodegeneration markers, suggesting its potential in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the established synthetic routes for 3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation, cyclization, or functional group transformations. For example:

- Step 1: Nitroso intermediate preparation (e.g., nitrosation of pyrimidinones under acidic conditions) .

- Step 2: Catalytic hydrogenation (e.g., 10% Pd/C under H₂, pH 8–9) to reduce nitroso groups to amines .

- Step 3: Cyclization under basic or acidic conditions to form the pyridinone core.

Optimization Tips:

-

Monitor pH rigorously during reductions to avoid side reactions.

-

Use polar solvents (e.g., ethanol/water mixtures) for purification to enhance crystallinity .

-

Table 1: Example Reaction Conditions for Analogous Compounds

Step Reagents/Conditions Yield (%) Reference Nitrosation NaNO₂, H₂SO₄, 0–5°C 85–90 Hydrogenation Pd/C, H₂, pH 8 Quantitative

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one?

Methodological Answer:

- 1H/13C NMR: Assign signals for hydroxyl (δ 10–12 ppm), methyl/ethyl groups (δ 1.0–2.5 ppm), and aromatic protons (δ 6–8 ppm). Compare with structurally similar pyridinones .

- FTIR: Identify O–H (3200–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

- X-ray Crystallography: Resolve tautomeric forms and hydrogen-bonding networks using SHELXL for refinement .

Q. What analytical methods are recommended for purity assessment and quantification?

Methodological Answer:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- Melting Point Analysis: Compare observed values (>280°C for decomposition) with literature to detect impurities .

Q. How can researchers design initial pharmacological screens for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with structural homology to pyridinone-binding proteins (e.g., kinases, oxidoreductases) .

- Assay Types:

- Radiolabeled Binding Assays: Measure affinity for receptors like GABA or serotonin transporters .

- Enzyme Inhibition: Use spectrophotometric methods to track NAD+/NADH changes for oxidoreductases .

Advanced Research Questions

Q. What strategies are used to investigate mechanistic interactions with biological targets?

Methodological Answer:

- Kinetic Studies: Perform time-dependent assays to determine inhibition constants (Kᵢ) and mechanism (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .

- Mutagenesis: Identify critical residues in enzyme active sites by comparing wild-type vs. mutant activity .

Q. How should researchers address contradictions in synthetic yields or spectral data?

Methodological Answer:

- Reproducibility Checks: Replicate protocols from conflicting studies while controlling variables (e.g., solvent purity, catalyst batch) .

- Advanced NMR Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

- Crystallographic Validation: Compare experimental X-ray structures with computational models to verify tautomeric forms .

Q. What computational approaches predict structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding poses in enzyme active sites (e.g., SIRT1 inhibitors) .

- QSAR Modeling: Train models on pyridinone derivatives to correlate substituent effects (e.g., –OH, –CH₃) with bioactivity .

- MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Q. What methodologies elucidate tautomeric behavior or stereochemistry?

Methodological Answer:

- Variable-Temperature NMR: Track tautomer equilibria (e.g., keto-enol) by observing proton shifts at 25–80°C .

- Chiral HPLC: Resolve enantiomers using columns like Chiralpak IA and polar mobile phases .

- VCD Spectroscopy: Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.